molecular formula C18H17F3N2O4S B2935735 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide CAS No. 941949-12-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2935735
CAS No.: 941949-12-8
M. Wt: 414.4
InChI Key: OUSWMMQZEGGDJC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a synthetic chemical compound of high interest in medicinal chemistry and biological research. This benzamide derivative features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-like group often associated with diverse biological activities, and a trifluoromethyl benzamide component, which can enhance metabolic stability and binding affinity in drug-like molecules. The specific biochemical target, mechanism of action, and research applications for this compound are currently under investigation and not yet fully characterized in the scientific literature. Its structural profile suggests it may be a valuable tool for researchers exploring new modulators of enzymatic activity, particularly within kinase or phosphatase families . Researchers are encouraged to utilize this high-purity compound in early-stage in vitro studies to probe its potential role in pathways such as cell proliferation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-27-16-8-7-14(23-9-2-10-28(23,25)26)11-15(16)22-17(24)12-3-5-13(6-4-12)18(19,20)21/h3-8,11H,2,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWMMQZEGGDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a dioxidoisothiazolidin moiety, a methoxyphenyl group, and a trifluoromethyl benzamide, which contribute to its unique properties. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Structure

PropertyValue
Molecular FormulaC17H16F3N3O3S
Molecular Weight383.39 g/mol
CAS Number951485-12-4
DensityN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may inhibit certain enzymes involved in key metabolic pathways, which could lead to therapeutic effects in various diseases.

Potential Targets

  • Enzymatic Inhibition : The compound may exhibit enzyme inhibition capabilities, particularly against targets involved in cancer metabolism and inflammatory pathways.
  • Receptor Modulation : Potential interactions with specific receptors could influence signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Mechanistic Insights : The inhibition of specific kinases involved in cell proliferation has been observed, suggesting a potential role as an anticancer agent.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers investigated the compound's ability to inhibit kinase activity in cancer cells.
    • Results indicated a dose-dependent inhibition of cell growth in treated cultures compared to controls.
  • In Vivo Efficacy :
    • Animal models treated with the compound demonstrated reduced tumor sizes compared to untreated groups.
    • Histological analysis revealed increased apoptosis markers in tumor tissues.

Other Biological Activities

Beyond anticancer effects, preliminary data suggest potential applications in treating infectious diseases due to the compound's ability to disrupt microbial metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Heterocyclic Core Variations
2.1.1. Sulfonamide vs. Benzamide Linkers
  • N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyphenyl)-3-Fluoro-4-Methoxybenzenesulfonamide (CAS 951485-12-4, ): Key Difference: Replaces the benzamide with a sulfonamide group. Structural Overlap: Both compounds retain the 1,1-dioxidoisothiazolidin-2-yl group, suggesting shared metabolic stability.
2.1.2. Oxadiazole vs. Isothiazolidin Dioxide
  • Flufenoxadiazam (N-(2-Fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, ): Key Difference: Uses a 1,2,4-oxadiazole ring instead of isothiazolidin dioxide. Impact: Oxadiazoles are electron-deficient heterocycles with high metabolic stability. The trifluoromethyl group on the oxadiazole may enhance hydrophobic interactions compared to the target compound’s phenyl-CF₃ .
2.1.3. Thiazole vs. Isothiazolidin Dioxide
  • N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide (): Key Difference: Features a thiazole ring, a common bioisostere for benzene. Impact: Thiazoles improve bioavailability due to their ability to engage in hydrogen bonding.
2.2. Substituent Effects
2.2.1. Trifluoromethyl Positioning
  • HSGN-235 (3-Fluoro-4-(Trifluoromethoxy)-N-(5-(4-(Trifluoromethyl)Phenyl)-1,3,4-Oxadiazol-2-yl)Benzamide, ): Key Difference: Trifluoromethyl is attached to a phenyl ring on the oxadiazole.
2.2.2. Methoxy vs. Halogen Substituents
  • 4-Methyl-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (): Key Difference: Replaces methoxy with morpholinomethyl and pyridinyl groups.
2.3. Physicochemical and Pharmacokinetic Profiles
Compound Molecular Weight logP (Predicted) Key Functional Groups
Target Compound ~430–440 ~3.5 Benzamide, -CF₃, isothiazolidin dioxide
Flufenoxadiazam () 351.26 ~4.0 Oxadiazole, -CF₃
N-(5-Chloro-Thiazol-2-yl)Benzamide () 274.68 ~2.8 Thiazole, -Cl, -F
CAS 951485-12-4 () 430.5 ~2.5 Sulfonamide, -F, isothiazolidin dioxide
  • Metabolic Stability : The isothiazolidin dioxide’s sulfone group in the target compound resists CYP450-mediated oxidation better than oxadiazoles or thiazoles .
  • Solubility : Methoxy and sulfone groups improve aqueous solubility compared to halogenated analogues (e.g., ).

Q & A

Q. Key strategies :

  • Solvent selection : Pyridine enhances acylation efficiency by acting as both solvent and acid scavenger .
  • Stoichiometric control : Equimolar ratios of acyl chloride and amine intermediates reduce unreacted starting material .
  • Temperature modulation : Reflux (90°C) for ring closure vs. room temperature for acylation minimizes decomposition .
    Analytical validation : TLC (hexane/ethyl acetate gradients) and column chromatography isolate intermediates, while GC-MS identifies volatile by-products .

Advanced: How do computational methods aid in predicting the compound’s reactivity and binding properties?

  • DFT calculations : Optimize molecular geometry and predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., sulfonamide S=O groups) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .
    Validation : Compare computed 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with experimental data to refine force fields .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Q. Approaches :

  • Variable-temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Confirm spin-spin coupling and spatial proximity of protons (e.g., methoxy vs. aromatic H) .
  • Isotopic labeling : Use 15N^{15}\text{N}- or 19F^{19}\text{F}-enriched analogs to simplify complex spectra .

Advanced: What strategies assess the metabolic stability conferred by the trifluoromethyl group?

  • In vitro assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS. The trifluoromethyl group’s electronegativity reduces oxidative metabolism .
  • Comparative SAR : Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl to evaluate stability-activity trade-offs .

Advanced: How to analyze enantiomeric purity if stereocenters are present?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configuration determined by X-ray crystallography .

Basic: What safety precautions are critical during handling?

  • PPE : Gloves and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃) .
  • First aid : Immediate rinsing with water for exposure, followed by medical consultation .

Advanced: How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose to 0.1M HCl/NaOH (25–80°C) and monitor decomposition via HPLC.
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius plots .

Advanced: What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?

  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots, identifying competitive/non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes to infer binding affinity changes .

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